2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid
Overview
Description
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is an organic compound that features a boronic ester group attached to a nicotinic acid derivative
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules .
Mode of Action
The compound, also known as “3-Carboxy-2-methylpyridine-5-boronic acid pinacol ester”, is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a reductive elimination step to form a new carbon-carbon bond . The compound’s interaction with its targets could involve similar mechanisms, leading to changes in the target’s structure or function.
Biochemical Pathways
Boronic acids and their derivatives are known to influence various biochemical pathways due to their ability to interact with diols present in many biological molecules . The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the changes induced by the compound.
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and distributed in the body due to their polarity and ability to form reversible covalent bonds . The metabolism and excretion of these compounds can vary, depending on their specific structures and the presence of metabolically labile groups .
Result of Action
The ability of boronic acids and their derivatives to interact with various biological targets suggests that they could induce a wide range of effects, from changes in enzyme activity to alterations in cellular signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid”. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form reversible covalent bonds . Additionally, factors such as temperature, ionic strength, and the presence of other molecules can influence the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid typically involves the borylation of a nicotinic acid derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromonicotinic acid with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nicotinic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate in solvents such as DMF or toluene.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds or other substituted derivatives depending on the coupling partner.
Scientific Research Applications
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but attached to an aniline moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar boronic ester group but attached to a benzaldehyde moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester group but attached to a pyrazole ring.
Uniqueness
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is unique due to its combination of a nicotinic acid derivative with a boronic ester group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-8-10(11(16)17)6-9(7-15-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANKWBIRBIENLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129030 | |
Record name | 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2291165-16-5 | |
Record name | 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2291165-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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